BGB-290 -

BGB-290

Catalog Number: EVT-256352
CAS Number:
Molecular Formula: C25H17F3N4O3
Molecular Weight:
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
BGB-290 is an orally bioavailable inhibitor of the nuclear enzyme poly(ADP-ribose) polymerase (PARP), with potential antineoplastic activity. PARP inhibitor BGB-290 selectively binds to PARP and prevents PARP-mediated repair of single-strand DNA breaks vi
Synthesis Analysis

The synthesis of Pamiparib involves multiple steps that have been optimized for efficacy and yield. Initial synthetic routes focused on creating a piperidine-based scaffold, which was modified to enhance its potency against PARP enzymes. The synthesis typically starts with commercially available starting materials, followed by a series of reactions including amide formation and cyclization to form the final compound.

Technical details include:

  • Key Reactions: Amide bond formation using coupling reagents.
  • Purification: The final product is usually purified through recrystallization or chromatography to ensure high purity necessary for biological testing.
  • Yield Optimization: Various reaction conditions such as temperature, solvent choice, and reaction time are adjusted to maximize yield and minimize by-products .
Molecular Structure Analysis

The molecular structure of Pamiparib can be described by its chemical formula C19H22N4C_{19}H_{22}N_4 and its molecular weight of approximately 306.41 g/mol. The compound features a piperidine ring connected to a phenyl group and an amide functional group.

Structural Data

  • Chemical Formula: C19H22N4C_{19}H_{22}N_4
  • Molecular Weight: 306.41 g/mol
  • Structural Features: The presence of nitrogen atoms within the piperidine ring contributes to its interaction with the target enzymes.

The three-dimensional conformation allows for effective binding to the active sites of PARP1 and PARP2, facilitating its inhibitory action .

Chemical Reactions Analysis

Pamiparib undergoes specific chemical reactions that are critical for its function as a PARP inhibitor. Upon administration, it interacts with the target enzymes through reversible binding. The primary reaction mechanism involves:

  • Inhibition of PARP Activity: By binding to the catalytic site of PARP enzymes, Pamiparib prevents the addition of poly(ADP-ribose) chains to proteins involved in DNA repair.
  • DNA Damage Accumulation: This inhibition leads to an accumulation of DNA damage in cancer cells that rely on PARP for repair, ultimately triggering cell death.

Technical details regarding its reactivity include:

  • Binding Affinity: Pamiparib has an inhibitory concentration (IC50) of approximately 1.3 nM for PARP1 and 0.9 nM for PARP2, indicating its high potency .
Mechanism of Action

The mechanism of action of Pamiparib involves several key processes:

  1. PARP Inhibition: By inhibiting PARP1 and PARP2, Pamiparib disrupts the repair of single-strand breaks in DNA.
  2. Synthetic Lethality: In cells with pre-existing deficiencies in homologous recombination (e.g., BRCA mutations), this disruption leads to double-strand breaks that cannot be repaired, resulting in apoptosis.
  3. Cell Cycle Arrest: Cancer cells may also experience cell cycle arrest due to unrepaired DNA damage.

Data supporting this mechanism includes preclinical studies demonstrating enhanced anti-tumor activity when combined with other chemotherapeutic agents .

Physical and Chemical Properties Analysis

Pamiparib exhibits several notable physical and chemical properties:

  • Solubility: It is soluble in organic solvents like dimethyl sulfoxide but has limited solubility in water.
  • Stability: The compound remains stable under physiological conditions but may degrade under extreme pH or temperature conditions.
  • Melting Point: Specific melting point data is often determined during synthesis optimization but generally falls within a typical range for small organic molecules.

These properties are crucial for formulating effective drug delivery systems .

Applications

Pamiparib is primarily being studied for its applications in oncology:

  • Cancer Treatment: It is being evaluated in clinical trials for treating various cancers, particularly those with BRCA mutations or other homologous recombination deficiencies.
  • Combination Therapy: Research indicates that combining Pamiparib with other agents like temozolomide may enhance therapeutic efficacy by exploiting synergistic effects on DNA damage response pathways .

The ongoing research aims to establish its safety profile, optimal dosing regimens, and effectiveness across different cancer types while also exploring potential uses beyond oncology .

Introduction to PARP Inhibition in Oncology

Role of PARP Enzymes in DNA Repair Mechanisms

Poly(ADP-ribose) polymerases (PARPs) are a family of enzymes critical for maintaining genomic integrity, with PARP1 and PARP2 constituting >90% of cellular PARylation activity [1] [3]. These nuclear enzymes function as molecular sensors for DNA damage, particularly single-strand breaks (SSBs). Upon DNA damage detection, PARP1 catalyzes poly(ADP-ribose) (PAR) chain synthesis using nicotinamide adenine dinucleotide (NAD+) as a substrate. This post-translational modification, termed PARylation, recruits essential DNA repair proteins (XRCC1, DNA ligase III, DNA pol β) to damage sites via electrostatic interactions with the negatively charged PAR chains [1] [4]. PARP1’s enzymatic activity facilitates:

  • Base Excision Repair (BER): Primary pathway for SSB repair
  • Replication Fork Stability: Protection against replication stress
  • Homologous Recombination (HR) Support: Chromatin remodeling for repair complex access [3] [4]The PARP catalytic cycle involves rapid automodification and dissociation from DNA after repair completion, mediated by PAR glycohydrolase (PARG)-driven dePARylation [4]. This orchestrated process ensures error-free DNA repair across cell cycles.

Rationale for Targeting PARP in Cancer Therapy

Cancer cells with defective DNA repair mechanisms exhibit heightened dependence on specific pathways like PARP-mediated BER. This vulnerability is exploited through:

  • Synthetic Lethality: The cornerstone of PARP inhibitor (PARPi) efficacy. Cells with homologous recombination (HR) deficiencies (e.g., BRCA1/2 mutations) cannot repair PARPi-induced double-strand breaks (DSBs). While single defects in either HR or BER are survivable, combined inhibition is lethal. PARPis induce synthetic lethality by:
  • Catalytic inhibition: Blocking PARP1/2 enzymatic activity
  • PARP trapping: Stabilizing PARP-DNA complexes at damage sites [1] [3] [7]Table 1: Synthetic Lethality in HR-Deficient Cancers
    HR StatusPARP Inhibition EffectCellular Outcome
    ProficientSSB accumulationDSBs repaired via HR
    Deficient (BRCA-mutant)Unrepaired SSBs → DSBsGenomic instability → Cell death
  • Broader HR Deficiency (HRD): Beyond BRCA mutations, HRD occurs in cancers with epigenetic silencing (BRCA1 promoter methylation) or mutations in ATM, PALB2, or RAD51. PARPis demonstrate efficacy across HRD cancers regardless of BRCA status [1] [7].
  • Chemo/Radiosensitization: PARPis potentiate DNA-damaging agents (platinum chemotherapeutics, temozolomide, radiation) by impeding damage repair. Preclinical studies show PARP inhibition increases tumor cell sensitivity to ionizing radiation by 30-50% [1] [3].

Emergence of BGB-290 as a Selective PARP Inhibitor

BGB-290 (pamiparib) emerged from systematic optimization of fused dihydrodiazepinoindolone derivatives to overcome limitations of early-generation PARPis. Key milestones:

  • Discovery: High-throughput screening identified lead compounds with nanomolar PARP1 affinity. Structure-based design yielded BGB-290, featuring a chiral tetracyclic scaffold enabling optimal interactions with the PARP1 catalytic domain (HD region) [2] [9].
  • Biochemical Selectivity: BGB-290 demonstrates IC₅₀ values of 1.3 nM (PARP1) and 0.9 nM (PARP2), with >100-fold selectivity over other PARP family members (PARP3, tankyrases) [2] [9].
  • Cellular Potency: Inhibits PARylation in cells (IC₅₀ = 0.2 nM), exceeding olaparib’s cellular activity by 5-fold [2].
  • Unique Pharmacokinetics: Unlike most PARPis, BGB-290 is not a P-glycoprotein substrate, enabling significant blood-brain barrier penetration (17-19% in murine models) [2] [9]. This addresses a critical limitation in treating CNS metastases.
  • PARP Trapping Capacity: Exhibits strong PARP-DNA complex stabilization, a key determinant of cytotoxic efficacy [3].

Table 2: Comparative Biochemical Profile of Clinical-Stage PARP Inhibitors [2] [3] [9]

PARP InhibitorPARP1 IC₅₀ (nM)PARP2 IC₅₀ (nM)Cellular IC₅₀ (nM)Brain Penetration
Pamiparib (BGB-290)1.30.90.2High (17-19%)
Olaparib5.02.01.0Low (<5%)
Niraparib4.01.50.8Moderate (10-12%)
Talazoparib0.60.80.1Moderate (15%)

Clinical Translation and Therapeutic PotentialBGB-290 entered clinical trials based on its:

  • Broad Antitumor Activity: Preferential cytotoxicity in BRCA-mutant cell lines (IC₅₀ values 10-100x lower vs. BRCA-wildtype) [2]
  • Combination Potential: Synergizes with temozolomide, platinum agents, and radiation in xenograft models [5]
  • Immune Modulation: PARP inhibition increases tumor mutational burden and neoantigen exposure, providing rationale for PD-1/PD-L1 inhibitor combinations [5] [6]

Table 3: Key Clinical Trials of Pamiparib (BGB-290) [1] [5] [9]

Trial IdentifierPhasePopulationInterventionPrimary Endpoints
NCT05327621IImCRPC with HRR deficiencyPamiparib monotherapyRadiographic PFS
(Phase Ib)ISolid tumorsPamiparib + tislelizumabSafety, ORR
NCT04296370 (FZPL-III-303)IIIBRCA-mutated HER2- breast cancerFluzoparib ± apatinibPFS

BGB-290 received Chinese approval (2021) for recurrent platinum-sensitive ovarian cancer, positioning it as a next-generation PARPi with optimized pharmacodynamics and CNS activity [9].

Properties

Product Name

BGB-290

Molecular Formula

C25H17F3N4O3

SMILES

Unknown

Synonyms

BGB-290; BGB 290; BGB290.;Unknown

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.